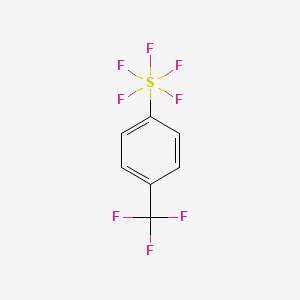
4-(Trifluoromethyl)phenylsulfur pentafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)phenylsulfur pentafluoride is a chemical compound with the molecular formula C7H4F8S. It is known for its unique properties, including high thermal and chemical stability. The compound is part of the arylsulfur pentafluoride family, which has garnered significant interest in various fields such as medicine, agrochemicals, and materials science due to its high electronegativity and lipophilicity .
Preparation Methods
The synthesis of 4-(Trifluoromethyl)phenylsulfur pentafluoride typically involves a two-step process:
Step 1: Treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride.
This method offers significant improvements over previous methods in terms of cost, yield, practicality, and scalability, making it suitable for industrial production .
Chemical Reactions Analysis
4-(Trifluoromethyl)phenylsulfur pentafluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfur pentafluoride group is replaced by other functional groups.
Common reagents used in these reactions include chlorine, hydrogen fluoride, and various metal fluorides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethyl)phenylsulfur pentafluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the design of molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)phenylsulfur pentafluoride exerts its effects involves its high electronegativity and lipophilicity. These properties allow the compound to interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylsulfur pentafluoride is often compared with other arylsulfur pentafluorides and related compounds, such as:
- Phenylsulfur pentafluoride
- Bis(sulfur pentafluoride) derivatives
- Tris(sulfur pentafluoride) derivatives
What sets this compound apart is its unique combination of high electronegativity and lipophilicity, which makes it particularly valuable in applications requiring high stability and specific chemical properties .
Properties
IUPAC Name |
pentafluoro-[4-(trifluoromethyl)phenyl]-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F8S/c8-7(9,10)5-1-3-6(4-2-5)16(11,12,13,14)15/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXZCQWVJMGRLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine](/img/structure/B2415283.png)
![N-[2-(Dicyclopentylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2415284.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2415285.png)


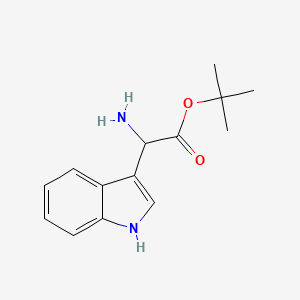
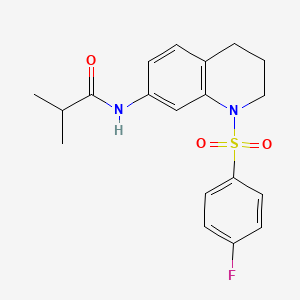
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2415293.png)
![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]acetamide](/img/structure/B2415297.png)
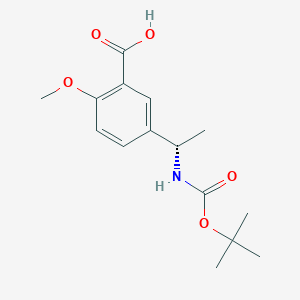
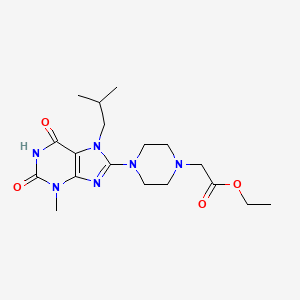
![1-(2-ethoxyethyl)-3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2415302.png)
